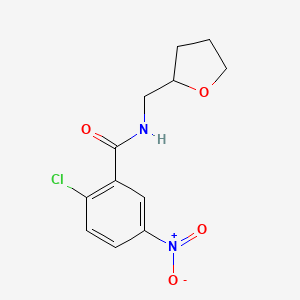

2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

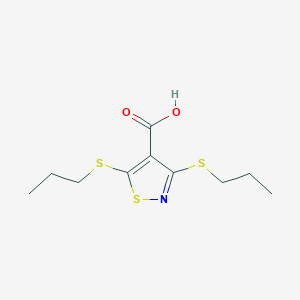

The synthesis of benzamide derivatives, including structures similar to 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, often involves multi-step reactions that include nitration, chlorination, and amidation processes. For example, benzamides can be synthesized through the refluxing of corresponding nitrobenzamide with reagents like thionyl chloride in dry toluene, followed by treatment with specific acids in the presence of triethylamine (A. Saeed, Shahid Hussain, N. Abbas, M. Bolte, 2010).

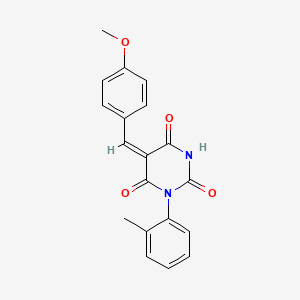

Molecular Structure Analysis

Molecular structure analysis via crystallography reveals the spatial arrangement of atoms within a molecule, providing insights into the compound's geometric parameters. Studies on similar benzamide derivatives have shown that these compounds crystallize in specific space groups, with detailed measurements of unit cell dimensions and dihedral angles between aromatic rings (A. Saeed, Shahid Hussain, U. Flörke, 2008). This data is crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions and Properties

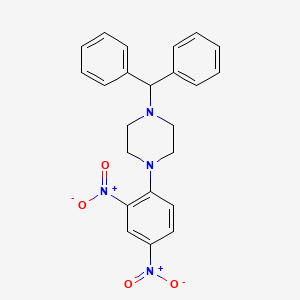

Benzamide derivatives undergo various chemical reactions, including cyclization, nitration, and chlorination, which modify their chemical structure and properties. These reactions are essential for the synthesis of heterocyclic compounds and the development of pharmaceutical agents. For instance, nitration and chlorination are critical steps in synthesizing antitubercular benzothiazinones, highlighting the compound's reactivity and potential for drug development (A. Richter, R. Goddard, Tom Schlegel, P. Imming, R. W. Seidel, 2021).

Wirkmechanismus

Target of Action

The primary targets of 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma (PPARγ) , and Retinoic acid receptor RXR-alpha . These receptors play pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it has been found to trigger Perilipin 2 expression via PPARδ , a well-known PPARγ target . This interaction results in changes in the expression of several genes involved in lipid uptake, transport, and storage, as well as fatty acid synthesis .

Biochemical Pathways

The affected pathways primarily involve lipid metabolism. The compound’s interaction with its targets leads to the upregulation of several genes involved in lipid uptake, transport, and storage, as well as fatty acid synthesis . These changes in gene expression affect downstream biochemical pathways, leading to increased lipogenesis and triglyceride levels .

Result of Action

The molecular and cellular effects of the compound’s action include the upregulation of several genes involved in lipid metabolism and an increase in lipogenesis and triglyceride levels . These changes can have significant effects on the cells’ metabolic processes and overall function.

Eigenschaften

IUPAC Name |

2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c13-11-4-3-8(15(17)18)6-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODITUXZCDVCDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)

![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)

![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)

![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)

![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)